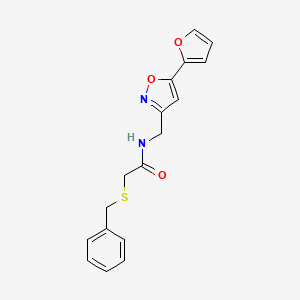

2-(benzylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c20-17(12-23-11-13-5-2-1-3-6-13)18-10-14-9-16(22-19-14)15-7-4-8-21-15/h1-9H,10-12H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXCYMDKSNVAQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCC2=NOC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Benzylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is a novel compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a benzylthio group, an isoxazole ring, and an acetamide moiety, which may influence its interaction with biological targets.

The molecular formula of this compound is , with a molecular weight of 378.4 g/mol. The compound is generally stable under standard laboratory conditions but is sensitive to strong acids, which can affect its integrity and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C21H18N2O3S |

| Molecular Weight | 378.4 g/mol |

| Stability | Sensitive to strong acids |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the isoxazole ring and the subsequent attachment of the benzylthio and acetamide groups. Common reagents used in these reactions include various catalysts and solvents optimized for yield and purity.

The biological activity of this compound is hypothesized to involve interactions with specific proteins and enzymes. Its unique structure allows it to bind selectively to molecular targets, potentially modulating their activity and influencing cellular processes such as signal transduction pathways .

Biological Activity

Research has indicated that compounds structurally similar to this compound exhibit significant biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest potential efficacy against various bacterial strains.

- Anticancer Properties: Similar compounds have shown promise in inhibiting cancer cell proliferation, indicating that this compound may also possess anticancer properties.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial activity of similar thioamide derivatives against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into the benzylthio derivative's efficacy . -

Anticancer Activity:

Research on isoxazole derivatives has demonstrated their ability to inhibit tumor growth in vitro. For instance, a derivative with a similar structure was tested against various cancer cell lines, resulting in significant cytotoxicity . -

Mechanistic Insights:

Investigations into the mechanism of action revealed that compounds with similar frameworks could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that this compound may operate through analogous mechanisms .

Scientific Research Applications

Chemical Structure and Synthesis

The compound contains a benzylthio group, an isoxazole ring, and an acetamide moiety, which contribute to its biological activity. The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the benzylthio group through nucleophilic substitution.

- Synthesis of the isoxazole ring via cyclization reactions involving furan derivatives.

- Acetamide formation through acylation reactions.

The compound's stability is generally maintained under standard laboratory conditions, although it can be sensitive to strong acids.

Antimicrobial Properties

Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole and isoxazole have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives suggest that they could serve as effective antimicrobial agents in treating infections caused by resistant strains .

Anticancer Potential

The anticancer activity of 2-(benzylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide has been evaluated through various in vitro assays. Compounds related to this structure have demonstrated cytotoxic effects against several cancer cell lines, including colorectal carcinoma. For example, certain analogues have shown IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating their potential as effective anticancer drugs .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to this compound:

- Antimicrobial Evaluation : A study synthesized a series of substituted acetamides and evaluated their antimicrobial activities against various pathogens. The results indicated that some derivatives exhibited potent antibacterial effects comparable to established antibiotics .

- Anticancer Screening : In another investigation, a range of benzamide derivatives was tested for their anticancer properties. The findings revealed that specific compounds significantly inhibited the growth of cancer cells at low concentrations, suggesting that modifications to the acetamide structure could enhance efficacy .

- In Vivo Studies : Further research assessed the in vivo antitubercular activity of synthesized derivatives against Mycobacterium tuberculosis in mouse models. These studies highlighted the importance of structural modifications in enhancing therapeutic efficacy against resistant strains .

Comparison with Similar Compounds

Key Observations:

Benzylthio Group Impact : Compounds with benzylthio substituents (e.g., 5h, 5m) exhibit high yields (85–88%) and moderate melting points (133–136°C), suggesting favorable synthetic accessibility and stability . The benzylthio group in the target compound may similarly enhance membrane permeability.

Heterocyclic Hybridization: The isoxazole-furan moiety in the target compound parallels the isoxazole-thiophene hybrid in , which is associated with antimicrobial activity.

Solubility vs.

Q & A

Q. What are the optimal synthetic routes for 2-(benzylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the isoxazole core via cyclocondensation of nitrile oxides with alkynes (e.g., using hydroxylamine and chloroacetyl chloride under reflux) .

- Step 2 : Introduction of the benzylthio group through nucleophilic substitution or thiol-ene reactions, requiring anhydrous conditions and catalysts like triethylamine .

- Step 3 : Acetamide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) at 0–5°C to minimize side reactions .

Key Optimization Parameters :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 0–5°C (coupling), 80–100°C (cyclization) | Prevents decomposition |

| Solvent | DMF or THF (polar aprotic) | Enhances nucleophilicity |

| Catalyst | Triethylamine (5–10 mol%) | Accelerates thiolation |

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm for furan and isoxazole), benzylthio –CH2– (δ 3.8–4.2 ppm), and acetamide –NH– (δ 6.5–7.0 ppm, broad) .

- ¹³C NMR : Carbonyl C=O (δ 165–170 ppm), isoxazole C–O (δ 95–100 ppm) .

- HRMS : Molecular ion peak at m/z 355.12 (C₁₈H₁₇N₂O₃S⁺) with isotopic patterns confirming sulfur content .

- FT-IR : Stretching vibrations for C=O (1680–1700 cm⁻¹), C–N (1250–1350 cm⁻¹), and S–C (650–700 cm⁻¹) .

Q. What in vitro biological screening models are appropriate for initial evaluation of this compound's pharmacological potential?

- Methodological Answer :

- Anti-inflammatory Activity : COX-2 inhibition assays using LPS-induced RAW264.7 macrophages; measure prostaglandin E₂ (PGE₂) via ELISA .

- Antimicrobial Screening : Broth microdilution (MIC/MBC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ > 50 µM indicates selectivity) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding this compound's bioactivity across different assay systems (e.g., cell-free vs. cell-based assays)?

- Methodological Answer :

- Orthogonal Validation : Pair cell-free enzymatic assays (e.g., recombinant COX-2 inhibition) with cell-based systems (e.g., NF-κB luciferase reporter assays) to distinguish direct target engagement from off-target effects .

- Metabolic Stability Testing : Use liver microsomes to assess if poor cell-based activity stems from rapid Phase I metabolism .

- Proteomic Profiling : SILAC-based mass spectrometry to identify unintended protein interactions in cellular environments .

Q. What computational chemistry approaches are suitable for predicting and rationalizing the compound's target engagement and selectivity?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Glide to model binding poses in COX-2 (PDB: 5KIR) and compare with off-targets like carbonic anhydrase .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes; analyze RMSD and binding free energy (MM/PBSA) .

- Pharmacophore Modeling : Identify critical features (e.g., benzylthio as a hydrophobic anchor) using Schrödinger’s Phase .

Q. What strategies can be employed to optimize the compound's pharmacokinetic properties while maintaining its core pharmacophore?

- Methodological Answer :

- Bioisosteric Replacement : Substitute furan with thiophene (improves metabolic stability) or introduce fluorine at the benzylthio para-position (enhances lipophilicity and BBB penetration) .

- Prodrug Design : Mask the acetamide as an ester (e.g., pivaloyloxymethyl) for enhanced oral bioavailability .

- Salt Formation : Prepare hydrochloride salts to improve aqueous solubility (>2 mg/mL in PBS) .

Q. How do solvent effects and catalyst selection influence the regioselectivity of derivatization reactions involving the benzylthio moiety?

- Methodological Answer :

- Solvent Polarity : Polar aprotic solvents (DMF) favor SN2 mechanisms for benzylthio substitution, while toluene promotes radical pathways in thiol-ene reactions .

- Catalyst Screening :

| Catalyst | Regioselectivity Outcome |

|---|---|

| AIBN (radical initiator) | C-3 substitution on isoxazole |

| Pd(PPh₃)₄ (cross-coupling) | C-5 functionalization |

| K₂CO₃ (base) | Prefers thiolate formation over oxidation . |

Data Contradiction Analysis

- Issue : Discrepancies in reported IC₅₀ values for COX-2 inhibition (e.g., 0.5 µM in cell-free vs. 5 µM in cell-based assays).

- Resolution :

- Hypothesis : Poor membrane permeability or efflux by P-glycoprotein.

- Testing :

Perform parallel artificial membrane permeability assay (PAMPA).

Use verapamil (P-gp inhibitor) in cell-based assays to evaluate efflux impact .

Key Structural and Functional Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.